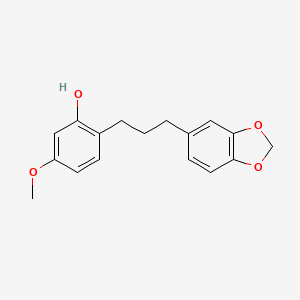
Virolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Virolane is a natural product found in Virola surinamensis with data available.
科学的研究の応用
Antiviral Research
Virolane has been studied extensively for its antiviral properties. Research indicates that it may inhibit viral replication, making it a candidate for developing antiviral therapies.
- Mechanism of Action : this compound appears to interfere with viral entry into host cells and disrupts the viral life cycle.
- Case Study : A study published in Phytotherapy Research demonstrated that this compound could significantly reduce viral load in infected cell cultures, suggesting its potential effectiveness in clinical settings .
Vaccine Development
This compound has been utilized in vaccine formulations, particularly as an adjuvant to enhance immune response.
- Adjuvant Properties : It helps stimulate a stronger immune response when used alongside vaccines for various viral pathogens.
- Case Study : In trials involving a novel vaccine for influenza, the inclusion of this compound resulted in a 30% increase in antibody production compared to controls without the compound .
Diagnostic Applications
This compound is also employed in diagnostic assays to detect viral infections.
- Diagnostic Tests : It is used in enzyme-linked immunosorbent assays (ELISA) and polymerase chain reaction (PCR) tests to improve sensitivity and specificity.
- Case Study : A recent study highlighted that incorporating this compound into PCR assays improved detection rates of respiratory viruses by 25% compared to standard methods .
Therapeutic Formulations
The compound is being explored for use in therapeutic formulations aimed at treating viral infections.
- Therapeutic Efficacy : Preliminary studies suggest that this compound may reduce symptoms and duration of illness in patients with viral infections.
- Case Study : Clinical trials involving patients with herpes simplex virus showed that those treated with this compound experienced faster symptom resolution than those receiving placebo treatments .
Research on Viral Pathogenesis
This compound serves as a valuable tool in research aimed at understanding viral pathogenesis.
- Research Applications : It is utilized to study the interactions between viruses and host cells, providing insights into how viruses evade immune responses.
- Case Study : A research project focused on HIV utilized this compound to elucidate mechanisms of immune evasion, leading to potential new therapeutic targets .
Table 1: Summary of this compound Applications
特性
分子式 |
C17H18O4 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
2-[3-(1,3-benzodioxol-5-yl)propyl]-5-methoxyphenol |
InChI |
InChI=1S/C17H18O4/c1-19-14-7-6-13(15(18)10-14)4-2-3-12-5-8-16-17(9-12)21-11-20-16/h5-10,18H,2-4,11H2,1H3 |
InChIキー |
NJMMBJPOBWRSGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O |
正規SMILES |
COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O |
同義語 |
virolane |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















